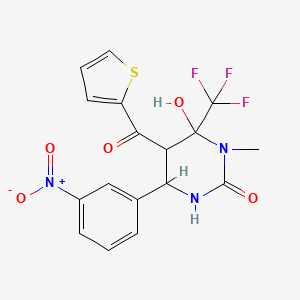
diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C33H37N5O7S2 and its molecular weight is 679.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Research on thiophene derivatives, such as the study by Benneche et al. (2011), highlights the antimicrobial potential of compounds with thiophene cores. The study demonstrates the capacity of certain thiophenones to reduce biofilm formation by marine bacteria, suggesting that derivatives of thiophene possess significant bioactivity that could be harnessed for developing new antimicrobial agents. This suggests potential applications for "diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate" in the field of antimicrobial research (Benneche et al., 2011).
Cancer Research
The structural component of 1,2,4-triazole in molecules has been associated with anticancer activity. A study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole rings highlights the importance of such structures in developing compounds with potential anti-cancer properties, particularly as EGFR inhibitors. This indicates that compounds with 1,2,4-triazole units, similar to the one , may find relevance in cancer research, specifically in the development of targeted cancer therapies (Karayel, 2021).
Corrosion Inhibition
Compounds containing thiophene and acetamido groups have been investigated for their anticorrosion properties. Moumeni et al. (2020) explored diethyl (phenylamino) methyl) phosphonate derivatives for corrosion inhibition of carbon steel, demonstrating the potential of such compounds in protecting metals against corrosion. This suggests the possibility of exploring "this compound" in similar applications, given its structural components (Moumeni et al., 2020).
Electromaterials Research
The presence of thiophene and dicarboxylate functionalities indicates potential applications in the synthesis of conductive polymers and electromaterials. For instance, a study by Algi et al. (2013) on the copolymerization of thiophene derivatives for electrochromic properties shows that such molecules can be used to develop materials with specific optical and electrical characteristics. This opens up avenues for using the compound in the development of novel electrochromic devices or conductive polymers (Algi et al., 2013).
properties
IUPAC Name |
diethyl 5-[[2-[[5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O7S2/c1-5-44-31(41)28-21(3)29(32(42)45-6-2)47-30(28)35-27(40)20-46-33-37-36-25(38(33)17-16-22-10-8-7-9-11-22)19-34-26(39)18-23-12-14-24(43-4)15-13-23/h7-15H,5-6,16-20H2,1-4H3,(H,34,39)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFNPZGPPMCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

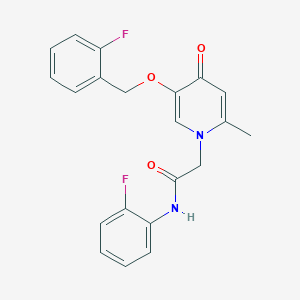
![ethyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2839459.png)
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2839460.png)
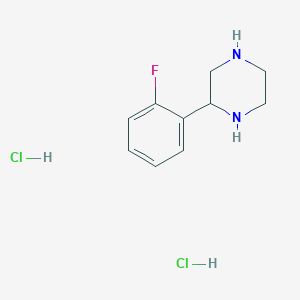

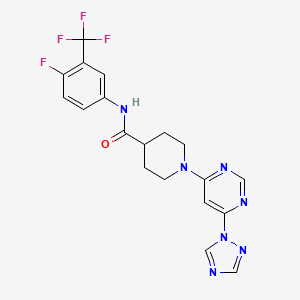

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2839467.png)
![1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B2839468.png)
![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)
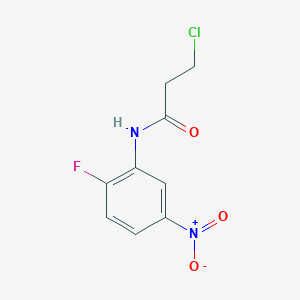
![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)

